7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE
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Overview
Description
7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxathiol ring substituted with a 3,4-dichlorophenyl group and a hydroxyl group. Its unique chemical properties make it a valuable subject for research and application in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of reagents and catalysts, as well as the control of reaction parameters such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the benzoxathiol ring.
Substitution: The 3,4-dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups to the 3,4-dichlorophenyl ring.
Scientific Research Applications
7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis by blocking electron flow in photosystem II.
2,4-Dichlorophenoxyacetic acid (2,4-D): A systemic herbicide that causes uncontrolled growth in broadleaf weeds.
Uniqueness
7-(3,4-DICHLOROPHENYL)-5-HYDROXY-2H-1,3-BENZOXATHIOL-2-ONE is unique due to its benzoxathiol ring structure, which imparts distinct chemical properties and reactivity. Unlike DCMU and 2,4-D, which are primarily used as herbicides, this compound has broader applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-(3,4-dichlorophenyl)-5-hydroxy-1,3-benzoxathiol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2O3S/c14-9-2-1-6(3-10(9)15)8-4-7(16)5-11-12(8)18-13(17)19-11/h1-5,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEZPTXQEWNYKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C(=CC(=C2)O)SC(=O)O3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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